

Application Notes and Protocols for Dansyl-Tyr-Val-Gly Fluorescence Measurement

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Compound of Interest

Compound Name: *Dansyl-tyr-val-gly*

Cat. No.: *B048499*

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Introduction

This document provides a detailed protocol for the measurement of protease activity using the fluorogenic substrate, **Dansyl-Tyr-Val-Gly**. The dansyl group, a well-established fluorescent probe, allows for sensitive detection of peptide cleavage. When the peptide is cleaved by a suitable protease, the local environment of the dansyl fluorophore is altered, leading to a measurable change in its fluorescence properties. This assay is particularly useful for screening protease inhibitors and for studying enzyme kinetics.

α -Chymotrypsin, a serine protease, is known to selectively cleave peptide bonds at the C-terminus of aromatic amino acids such as tyrosine, phenylalanine, and tryptophan.^{[1][2]} Therefore, **Dansyl-Tyr-Val-Gly** serves as an excellent substrate for measuring chymotrypsin activity. The cleavage of the peptide bond between Tyrosine and Valine is expected to cause a change in the fluorescence signal of the dansyl group, which can be monitored over time to determine the rate of the enzymatic reaction.

Principle of the Assay

The fluorescence of the dansyl group is highly sensitive to its local environment. In the intact **Dansyl-Tyr-Val-Gly** peptide, the dansyl moiety is in a specific chemical environment. Upon enzymatic cleavage of the Tyr-Val bond by a protease like chymotrypsin, the dansyl-tyrosine fragment is released. This separation alters the microenvironment of the dansyl group, resulting

in a change in fluorescence intensity. This change, typically an increase in fluorescence, is directly proportional to the amount of substrate cleaved and thus to the enzyme's activity.[3] The reaction can be monitored in real-time using a fluorescence spectrophotometer or a microplate reader.

Materials and Reagents

Reagent/Material	Supplier	Catalog Number
Dansyl-Tyr-Val-Gly	Major Supplier	(Specify)
α -Chymotrypsin (bovine pancreas)	Sigma-Aldrich	C4129
Tris-HCl	Major Supplier	(Specify)
Calcium Chloride (CaCl ₂)	Major Supplier	(Specify)
Dimethyl Sulfoxide (DMSO)	Major Supplier	(Specify)
96-well black microplates	Major Supplier	(Specify)
Fluorescence microplate reader	(Specify)	(Specify)

Experimental Protocols

Reagent Preparation

- Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, pH 7.8 at 25°C.[2] Prepare a stock solution of 1 M Tris-HCl, pH 7.8, and a 1 M CaCl₂ stock solution. For 100 mL of assay buffer, mix 5 mL of 1 M Tris-HCl, 1 mL of 1 M CaCl₂, and bring the volume to 100 mL with deionized water. Adjust the pH to 7.8 if necessary.
- Substrate Stock Solution: Prepare a 10 mM stock solution of **Dansyl-Tyr-Val-Gly** in DMSO. Store aliquots at -20°C.
- Enzyme Stock Solution: Prepare a 1 mg/mL stock solution of α -chymotrypsin in 1 mM HCl with 2 mM CaCl₂. [2] Aliquot and store at -20°C. Immediately before use, dilute the stock solution to the desired working concentration in assay buffer.

Fluorescence Measurement Protocol

- Prepare Substrate Working Solution: Dilute the 10 mM **Dansyl-Tyr-Val-Gly** stock solution in assay buffer to the desired final concentrations (e.g., for a concentration range of 1-100 μ M).
- Set up the Assay Plate:
 - Add 50 μ L of the substrate working solution to the wells of a 96-well black microplate.
 - Include wells for a blank (substrate solution without enzyme) and a positive control (substrate with a known concentration of active enzyme).
- Initiate the Reaction: Add 50 μ L of the diluted α -chymotrypsin solution to each well to initiate the enzymatic reaction. The final volume in each well will be 100 μ L.
- Fluorescence Measurement:
 - Immediately place the microplate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 25°C or 37°C).
 - Set the excitation wavelength to approximately 340 nm and the emission wavelength to approximately 520 nm. These wavelengths may need to be optimized for the specific instrument and assay conditions.
 - Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a total duration of 30-60 minutes.

Data Presentation

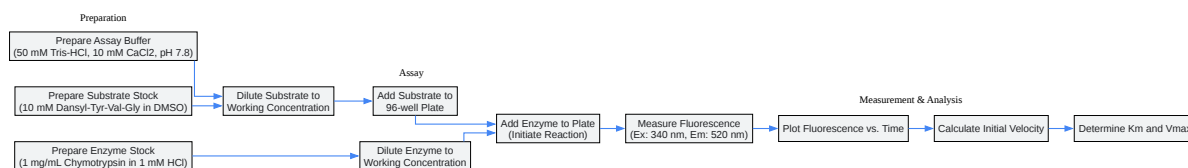
The following table represents hypothetical data from a chymotrypsin activity assay using **Dansyl-Tyr-Val-Gly**. The fluorescence intensity is measured over time at different substrate concentrations.

Time (minutes)	Fluorescence Intensity (RFU) at 10 μ M Substrate	Fluorescence Intensity (RFU) at 25 μ M Substrate	Fluorescence Intensity (RFU) at 50 μ M Substrate	Fluorescence Intensity (RFU) at 100 μ M Substrate
0	150	155	160	165
5	250	300	350	400
10	350	445	540	635
15	450	590	730	870
20	550	735	920	1105
25	650	880	1110	1340
30	750	1025	1300	1575

Data Analysis

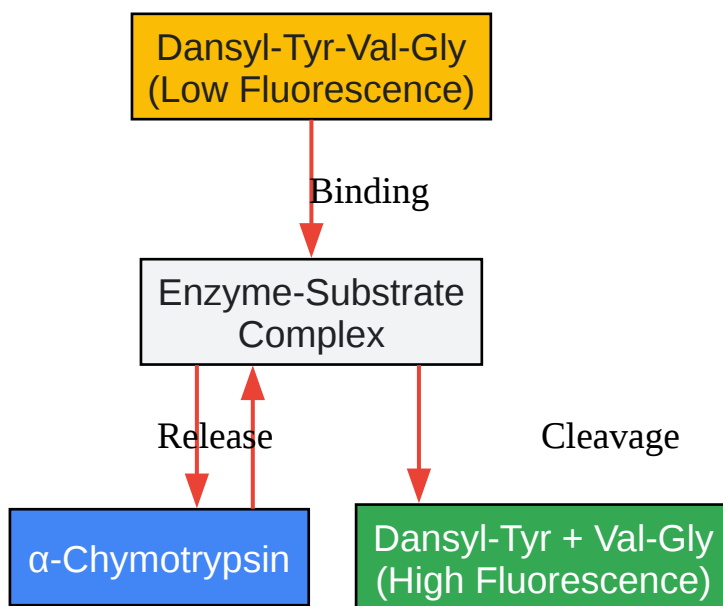
- Calculate the initial reaction velocity (V_0): For each substrate concentration, plot fluorescence intensity versus time. The initial velocity is the slope of the linear portion of this curve.
- Determine Kinetic Parameters: Plot the initial velocities against the corresponding substrate concentrations. This data can be fitted to the Michaelis-Menten equation to determine the Michaelis constant (K_m) and the maximum velocity (V_{max}).

Mandatory Visualizations



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Caption: Experimental workflow for the **Dansyl-Tyr-Val-Gly** fluorescence measurement assay.



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Caption: Enzymatic cleavage of **Dansyl-Tyr-Val-Gly** leading to a change in fluorescence.

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References

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- 2. Chymotrypsin [sigmaaldrich.com]
- 3. Fluorescent probes for proteolysis: Tools for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
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